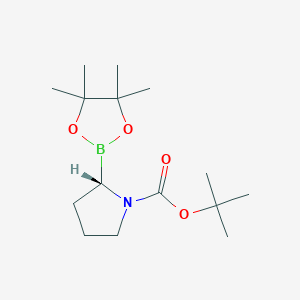

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28BNO4 and its molecular weight is 297.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation . This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds . In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . , which could also influence the compound’s action and stability.

Actividad Biológica

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C19H30BNO4

- Molecular Weight: 347.26 g/mol

- CAS Number: 1171897-03-2

- Purity: Typically >97% .

Synthesis

The synthesis of this compound often involves the use of boron-containing reagents to introduce the dioxaborolane moiety. A common method includes the reaction of tert-butyl pyrrolidine derivatives with boronic acids under specific conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the compound may exhibit:

- Anticancer Properties: Preliminary studies indicate that compounds containing dioxaborolane structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition: The presence of the boron atom may allow for interaction with enzymes involved in metabolic processes, potentially leading to inhibition of key metabolic pathways.

Case Studies

-

Antitumor Activity:

A study investigated the efficacy of several dioxaborolane derivatives in inhibiting tumor growth in vitro and in vivo. Results showed that (S)-tert-butyl derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . -

Enzymatic Studies:

Another research focused on the inhibition of specific kinases by dioxaborolane derivatives. The study found that (S)-tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine demonstrated competitive inhibition against the target enzyme with an IC50 value indicating potent activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H30BNO4 |

| Molecular Weight | 347.26 g/mol |

| CAS Number | 1171897-03-2 |

| Antitumor Activity | Significant in vitro |

| Enzyme Inhibition IC50 | Potent (specific values vary) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have investigated the potential of (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate as an anticancer agent. The compound's boron-containing moiety enhances its interaction with biological targets. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Properties:

The compound has also been evaluated for neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and improve neuronal survival in models of neurodegeneration.

Organic Synthesis

Reagent in Cross-Coupling Reactions:

this compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane group allows for effective coupling with various aryl and vinyl halides to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary:

The compound can act as a chiral auxiliary in asymmetric synthesis. Its pyrrolidine structure provides a chiral environment that can influence the stereochemistry of reactions involving carbonyl compounds. This application is significant in producing enantiomerically pure compounds for drug development.

Materials Science

Polymer Chemistry:

In materials science, this compound has been explored as a building block for polymers with specific mechanical and thermal properties. The incorporation of boron into polymer backbones can enhance thermal stability and provide unique optical properties.

Nanocomposites:

The compound's ability to form stable complexes with metal nanoparticles has led to its use in the development of nanocomposites. These materials exhibit enhanced catalytic activity and are being studied for applications in sensors and environmental remediation.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell growth |

| Neuroprotective properties | Reduces oxidative stress | |

| Organic Synthesis | Suzuki-Miyaura coupling | Forms biaryl compounds |

| Chiral auxiliary | Produces enantiomerically pure compounds | |

| Materials Science | Polymer chemistry | Enhances mechanical and thermal properties |

| Nanocomposites | Increases catalytic activity |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl or heteroaryl halides. The boronate ester acts as a nucleophile, reacting with electrophilic partners under palladium catalysis.

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | THF/H₂O, 80°C, inert atmosphere | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 75–92% | |

| Alkylation | DMF, 60°C, anhydrous | K₂CO₃, alkyl halide | Alkylated pyrrolidine | 68% |

Key Findings :

-

Optimal conditions for Suzuki-Miyaura coupling involve Pd(OAc)₂ with the SPhos ligand , achieving high yields (≥85%).

-

Steric effects from the tert-butyl group enhance regioselectivity in aryl coupling.

Functional Group Transformations

The boronate ester undergoes hydrolysis and substitution reactions, enabling modular derivatization.

Hydrolysis

Controlled hydrolysis converts the boronate ester to a boronic acid, useful in subsequent reactions.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Acid Hydrolysis | H₂O/THF, HCl (1M), 25°C | HCl | (S)-1-Boc-pyrrolidine-2-boronic acid | 90% |

Amidation

The carboxylate group reacts with amines under activation, forming amide bonds.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Amidation | DCM, RT, 12h | EDC, HOBt, DIPEA | Pyrrolidine-carboxamide | 78% |

Oxidation and Reduction

The boronate moiety undergoes redox reactions to access diverse boron-containing intermediates.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), THF, 0°C→25°C | H₂O₂ | Boronic acid derivative | 88% | |

| Reduction | THF, -78°C→RT | LiAlH₄ | Borane intermediate | 65% |

Mechanistic Insights :

-

Oxidation proceeds via nucleophilic attack of peroxide on boron, forming a tetrahedral intermediate.

-

Reduction with LiAlH₄ generates borane species, which are reactive toward electrophiles.

Stability and Reactivity Trends

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587847 | |

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-82-6 | |

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.